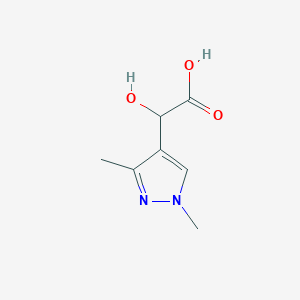

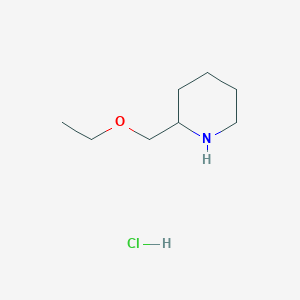

![molecular formula C20H16FN3O4 B2794433 methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate CAS No. 2034267-88-2](/img/structure/B2794433.png)

methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of dipyrido[1,2-a:4’,3’-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves cyclization processes or domino reactions . For example, the synthesis of 4-hydroxy-2-quinolones, which are structurally similar to your compound, can be achieved by the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis

The molecular structure of such compounds can display different tautomeric forms . X-ray structure analyses can be used to determine the most common form .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of fused ring systems . These reactions can be used to synthesize related four-membered to seven-membered heterocycles .Wissenschaftliche Forschungsanwendungen

Chemical Modification for Biological Activity Optimization

The modification of pyridine moiety, such as displacing a methyl group in the position of a pyrido[1,2-a]pyrimidine nucleus, is explored to optimize biological properties. This method aims to enhance analgesic properties, with research targeting the synthesis of compounds through specific reactions to achieve increased biological activity, particularly for derivatives with specific substitutions. Such chemical modifications are instrumental in developing potential new analgesics with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Heterocyclic System Synthesis

Methyl 2-benzoylamino derivatives are used in the synthesis of heterocyclic systems, proving the versatility of such compounds in generating a variety of heterocyclic structures. This synthesis involves the preparation of fused pyrimidinones from heterocyclic α-amino compounds, leading to derivatives with potential applications in medicinal chemistry and drug development (Stanovnik et al., 1990).

Antiviral Activity

Pyrimidine nucleosides, like the beta-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine, designed as inhibitors for viral RNA polymerases, showcase the therapeutic potential of pyrimidine derivatives in treating viral infections. These compounds demonstrate potent and selective inhibition of viral replication, highlighting the importance of such chemical structures in antiviral drug development (Clark et al., 2005).

Urease Inhibition

The synthesis and characterization of substituted pyrido[1,2-a]pyrimidine derivatives reveal their potential as urease inhibitors. This activity is crucial for developing treatments for diseases caused by urease-producing pathogens, indicating the broad therapeutic applications of these compounds in addressing bacterial infections (Rauf et al., 2010).

Wirkmechanismus

The mechanism of action of such compounds can vary widely depending on their specific structure and functional groups. They can exhibit a range of biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-28-20(27)14-5-3-2-4-13(14)18(25)23-9-8-16-15(11-23)19(26)24-10-12(21)6-7-17(24)22-16/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYILVKHHZXAOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

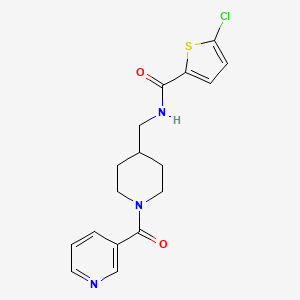

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2794356.png)

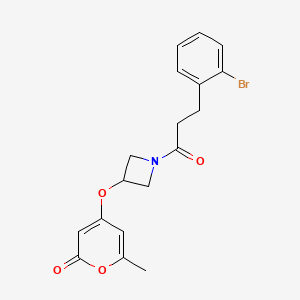

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2794359.png)

![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)

![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

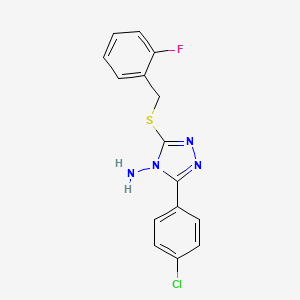

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)

![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)

![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)